Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate
Description
Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate (molecular formula: C₁₅H₁₄N₄O₂, molecular weight: 282.30 g/mol) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a phenyl group at position 2 and an ethyl carbamate moiety at position 3 . The carbamate group distinguishes it from other derivatives, offering unique physicochemical and biological properties.
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
ethyl N-(2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-16(20)18-15-14(12-8-4-3-5-9-12)17-13-10-6-7-11-19(13)15/h3-11H,2H2,1H3,(H,18,20) |
InChI Key |
PDJBWGMTNQYLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Scope
The reaction proceeds via initial alkylation of 2-aminopyridine’s endocyclic nitrogen by α-bromoacetophenone, followed by intramolecular cyclization and elimination of HBr. Catalyst-free protocols using DMF or ethanol under reflux yield 2-phenylimidazo[1,2-a]pyridine intermediates, which are subsequently functionalized at position 3. For example, ethyl 2-bromo-3-oxo-2-phenylpropanoate reacts with 2-aminopyridine under solvent-free microwave conditions (80°C, 15 min) to form ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate in 89% yield.
Table 1: Cyclocondensation of 2-Aminopyridine with α-Halocarbonyl Compounds
| Substrate | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromoacetophenone | DMF, K₂CO₃, 25°C, 12 h | 85 | |
| Ethyl 2-bromo-3-oxophenylpropanoate | Solvent-free, microwave, 80°C | 89 |
Post-synthetic modification of the ester group at position 3 is required to introduce the carbamate. Hydrolysis of the ester to the carboxylic acid (6 M HCl, 100°C, 4 h), followed by Curtius rearrangement (NaN₃, H₂SO₄, 0°C → Δ), generates an isocyanate intermediate. Trapping with ethanol yields the target carbamate in 72% overall yield.
Groebke–Blackburn–Bienaymé Three-Component Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction offers a one-pot strategy to assemble imidazo[1,2-a]pyridines with diverse substituents. For ethyl carbamate derivatives, benzaldehyde (phenyl source), 2-aminopyridine, and ethyl isocyanoacetate (carbamate precursor) are combined under acidic conditions.
Optimization and Functional Group Tolerance
Perchloric acid (0.2 equiv) in ethanol at 60°C for 6 h facilitates the GBB reaction, yielding this compound directly in 78% yield. Electron-withdrawing groups on the aldehyde (e.g., nitro, chloro) tolerate the conditions, while steric hindrance from ortho-substituted aldehydes reduces yields to 55–60%.
Visible Light-Induced Alkoxycarbonylation
Photoredox catalysis enables direct C3-functionalization of preformed imidazo[1,2-a]pyridines. Ethyl carbazate (NH₂NHCOOEt) serves as the carbamate source under visible light irradiation.
Photocatalytic Conditions and Efficiency
Using fac-Ir(ppy)₃ (2 mol%) as a photocatalyst and TBHP as an oxidant in acetonitrile (25°C, 12 h), 2-phenylimidazo[1,2-a]pyridine undergoes alkoxycarbonylation to yield the carbamate in 82% yield. The method exhibits broad substrate compatibility, including halogenated and alkylated imidazo[1,2-a]pyridines (Table 2).
Table 2: Visible Light-Induced Carbamate Installation
| Imidazo[1,2-a]pyridine Substrate | Carbazate Reagent | Yield (%) | Reference |
|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | Ethyl carbazate | 82 | |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | Ethyl carbazate | 75 |
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation accelerates imidazo[1,2-a]pyridine formation while minimizing side reactions. Ethyl 2-bromo-3-oxo-2-phenylpropanoate and 2-aminopyridine react under solvent-free conditions (100 W, 120°C, 10 min) to furnish the ester intermediate in 94% yield. Subsequent carbamate installation via the Curtius rearrangement (as in Section 1.1) achieves an overall yield of 68%.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Time | Scalability | Green Metrics |
|---|---|---|---|---|
| Cyclocondensation + Curtius | 72 | 8 h | High | Moderate |
| GBB Reaction | 78 | 6 h | Moderate | Low |
| Photoredox Alkoxycarbonylation | 82 | 12 h | High | High |
| Microwave-Assisted | 68 | 10 min | High | High |
The photoredox method excels in atom economy and avoids harsh reagents, aligning with green chemistry principles. Conversely, the GBB reaction offers step efficiency but requires stoichiometric acid. Microwave synthesis prioritizes speed and solvent-free conditions, ideal for industrial scale-up .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Table 1: Synthesis Methods of Imidazo[1,2-a]pyridine Derivatives
| Method | Description | Yield (%) |
|---|---|---|
| Microwave-assisted synthesis | Rapid heating method that improves reaction rates and product yields | Up to 95% |
| Palladium-catalyzed coupling | Utilizes palladium catalysts for efficient bond formation | Varies |
| One-pot reactions | Simplifies synthesis by combining multiple steps into a single reaction | High |
Biological Activities
Research indicates that ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate exhibits a range of biological activities:
Anticancer Activity
Preliminary studies have demonstrated that this compound can inhibit tumor cell proliferation. For instance, it has shown significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating effective potency.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
Some derivatives of imidazo[1,2-a]pyridine have demonstrated efficacy against various bacterial strains, indicating that this compound could be explored for antimicrobial applications.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in drug discovery:
- Study on Adenosine Receptor A2A : Research focused on the interaction of imidazo[1,2-a]pyridines with adenosine receptors showed that structural modifications could enhance receptor affinity while maintaining low cytotoxicity .
- Quantum Chemical Investigations : Studies employing density functional theory have provided insights into the electronic properties of imidazo[1,2-a]pyridine derivatives, supporting their potential as drug candidates .
Mechanism of Action
The mechanism of action of Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This modulation leads to its effects on the central nervous system, including sedative and anxiolytic properties.
Comparison with Similar Compounds
This compound
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide (MIXZOJ)
4-((2-Phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine
Diethyl 1-(2-phenylimidazo[1,2-a]pyridin-3-yl)hydrazine-1,2-dicarboxylate
- Synthesis : Hydrazination with diethyl azodicarboxylate under metal-free conditions.
- Key Feature : The hydrazine moiety enables further derivatization for drug discovery .
Physicochemical Properties
*Based on analogous synthesis in .
Structural and Crystallographic Insights
- Ethyl carbamate derivative : Expected planar imidazo[1,2-a]pyridine core with a dihedral angle <10° between phenyl and heterocycle, similar to MIXZOJ .
- Hydrogen bonding: Carbamate’s carbonyl group may form weaker intermolecular interactions compared to acetamide’s N–H donor in MIXZOJ .
- Crystal packing : Morpholine derivatives exhibit higher crystallinity due to polar interactions, whereas thioether-oxadiazole hybrids (e.g., ) show π-stacking .
Biological Activity
Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound through synthesized data, case studies, and research findings.
Anticancer Properties
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit notable anticancer properties. For instance, studies have demonstrated that compounds within this class can inhibit the growth of various cancer cell lines. This compound has shown potential in:
- Inhibition of Cell Proliferation : It has been observed that this compound can significantly inhibit the proliferation of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 μM, indicating its potency against these cell lines .
- Induction of Apoptosis : Further studies suggest that this compound induces apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes indicative of cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Disruption : The compound acts as a microtubule-destabilizing agent, which is crucial for preventing cancer cell division .
- Targeting Specific Pathways : It has been shown to interact with various molecular targets involved in cancer progression, including topoisomerase II and EGFR pathways .
Additional Biological Activities
In addition to its anticancer effects, derivatives of imidazo[1,2-a]pyridine have demonstrated:
- Antibacterial Activity : Some studies suggest that these compounds possess antibacterial properties that could be leveraged in treating infections .
- Anti-inflammatory Effects : The anti-inflammatory potential of these compounds is also being explored, indicating a broader therapeutic application beyond oncology .
Study 1: Anticancer Activity Assessment
In a study assessing the anticancer activity of various imidazo[1,2-a]pyridine derivatives, this compound was evaluated alongside other analogs. The results indicated that it exhibited significant cytotoxicity against multiple cancer cell lines with a strong selectivity for malignant cells over non-cancerous cells.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 4.98 | Microtubule disruption |
| This compound | HepG2 | 14.65 | Apoptosis induction |
Study 2: Synthesis and Evaluation
A comprehensive synthesis study revealed that modifications in the substituents on the imidazo[1,2-a]pyridine scaffold could enhance biological activity. The introduction of different aryl groups at position 2 was found to influence both the yield and biological efficacy.
Q & A
Q. What are the standard synthetic routes for Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from 2-phenylimidazo[1,2-a]pyridine derivatives. A common approach includes:
Q. Critical factors :
Q. How is the structural integrity of this compound validated?
Structural characterization employs:
- X-ray crystallography : Confirms bond angles (e.g., torsion angle of 9.04° between imidazo-pyridine and phenyl rings) .
- Spectroscopy :
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of C3-functionalization in imidazo[1,2-a]pyridine derivatives?
Regioselective modification at the C3 position is governed by:
- Electronic effects : The C3 carbon is electrophilic due to conjugation with the pyridine nitrogen, favoring nucleophilic attacks (e.g., sulfenylation, hydrazination) .
- Catalytic strategies : Y(OTf)₃ promotes aza-Friedel–Crafts reactions via Lewis acid activation, directing alkylation to C3 .
- Directing groups : Palladium-catalyzed C–H functionalization leverages coordinating ligands to enhance selectivity .
Example : Hydrazination with diethyl azodicarboxylate under metal-free conditions achieves 92% yield at 80°C in ethyl acetate .
Q. How do structural modifications at the C3 position affect biological activity?
A comparative study of analogs reveals:
Q. Key trends :
Q. How can data contradictions in biological assays be resolved?
Discrepancies in activity profiles may arise from:
- Assay conditions : Varying pH or serum content alters compound stability (e.g., carbamate hydrolysis in acidic media) .
- Structural impurities : Trace byproducts (e.g., ethyl ester hydrolysis products) can skew IC₅₀ values. Purity validation via HPLC (>98%) is critical .
- Target polymorphism : Kinase isoform differences may explain variable inhibition across studies .
Q. Resolution strategy :
Q. What catalytic systems enable efficient late-stage diversification of this scaffold?
- Palladium catalysis : Direct C–H arylation at C8 using Pd(OAc)₂/XPhos (yield: 75–85%) .
- Photoredox catalysis : Visible-light-mediated decarboxylative coupling introduces alkyl/aryl groups at C3 .
- Enzymatic resolution : Lipases (e.g., CAL-B) achieve enantioselective hydrolysis of ester derivatives (ee >95%) .
Q. How does the compound interact with biological targets at the molecular level?
- Kinase inhibition : The carbamate group forms H-bonds with ATP-binding pocket residues (e.g., Glu91 in PKA) .
- Antiviral activity : The imidazo-pyridine core intercalates into viral DNA, disrupting replication (supported by SPR assays) .
- Metabolic stability : Microsomal studies show moderate hepatic clearance (t₁/₂: 2.1 h in human hepatocytes) .
Q. What analytical challenges arise in quantifying this compound in complex matrices?
- LC-MS/MS limitations : Low ionization efficiency requires derivatization (e.g., dansyl chloride tagging) .
- Matrix effects : Plasma proteins cause signal suppression; use isotope-labeled internal standards (e.g., ¹³C₆-ethyl carbamate) .
- Degradation products : Monitor via UPLC-PDA (λ = 254 nm) to distinguish parent compound from hydrolyzed metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
